MK-7145

説明

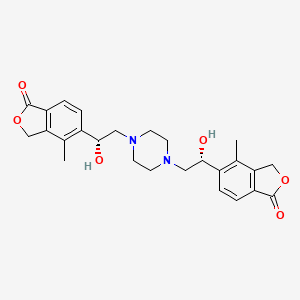

Structure

3D Structure

特性

IUPAC Name |

5-[(1R)-1-hydroxy-2-[4-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]piperazin-1-yl]ethyl]-4-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-15-17(3-5-19-21(15)13-33-25(19)31)23(29)11-27-7-9-28(10-8-27)12-24(30)18-4-6-20-22(16(18)2)14-34-26(20)32/h3-6,23-24,29-30H,7-14H2,1-2H3/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKGFTQIICXDQW-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1COC2=O)C(CN3CCN(CC3)CC(C4=C(C5=C(C=C4)C(=O)OC5)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1COC2=O)[C@H](CN3CCN(CC3)C[C@@H](C4=C(C5=C(C=C4)C(=O)OC5)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255204-84-2 | |

| Record name | MK-7145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1255204842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-7145 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-7145 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M371870BYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Renal Mechanism of Action of MK-7145

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MK-7145 is a potent and selective small molecule inhibitor of the renal outer medullary potassium (ROMK) channel.[1] This channel plays a pivotal role in potassium homeostasis and salt reabsorption in the kidneys. By targeting ROMK, this compound offers a novel diuretic mechanism with the potential for treating hypertension and heart failure. This guide provides a comprehensive overview of the mechanism of action of this compound in the renal tubules, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and workflows.

Core Mechanism of Action in the Renal Tubules

This compound exerts its diuretic and natriuretic effects by specifically inhibiting the ROMK channel, an inward-rectifying potassium channel encoded by the KCNJ1 gene.[1] The ROMK channel is strategically located on the apical membrane of epithelial cells in two key segments of the nephron: the thick ascending limb of the loop of Henle (TALH) and the cortical collecting duct (CCD).[1]

In the Thick Ascending Limb of Henle (TALH): The primary function of the ROMK channel in the TALH is to facilitate potassium recycling across the luminal membrane. This potassium efflux is crucial for the proper functioning of the Na+/K+/2Cl- cotransporter (NKCC2), which is responsible for the reabsorption of a significant portion of filtered sodium.[1] By inhibiting ROMK, this compound disrupts this potassium recycling, thereby reducing the activity of NKCC2 and leading to increased sodium and chloride excretion in the urine (natriuresis).

In the Cortical Collecting Duct (CCD): In the CCD, the ROMK channel is the primary pathway for potassium secretion into the tubular fluid. This process is tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC). Inhibition of ROMK by this compound in this segment directly reduces potassium secretion, leading to a potassium-sparing diuretic effect. This is a key advantage over traditional loop and thiazide diuretics, which often cause significant potassium loss (kaliuresis).[1]

The dual action of this compound in both the TALH and the CCD results in a favorable diuretic profile characterized by robust natriuresis and diuresis with minimal impact on urinary potassium excretion.

Quantitative Data

The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its potency, selectivity, and pharmacodynamic effects. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (µM) | Selectivity vs. hERG | Reference |

| ROMK | 86Rb+ Efflux | 0.045 | >1800-fold | [1] |

| ROMK | Electrophysiology | 0.015 | >1800-fold | [1] |

| hERG | 35S-MK499 Binding | >10 | - | [1] |

| hERG | Electrophysiology | 28 | - | [1] |

| Kir2.1, Kir2.3, Kir4.1, Kir7.1 | Functional Assays | >30 | - | [2] |

| Cav1.2, Nav1.5 | Functional Assays | >30 | - | [2] |

Table 2: Pharmacokinetic Properties of this compound (Compound 12) in Sprague-Dawley Rats

| Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM*h) | t1/2 (h) | Reference |

| 3 | PO | 1.2 | 0.5 | 2.5 | 1.5 | [1] |

| 10 | PO | 4.5 | 0.8 | 12.1 | 2.1 | [1] |

Table 3: Acute (4-hour) Diuresis and Natriuresis in Sprague-Dawley Rats after Oral Dosing of this compound (Compound 12)

| Dose (mg/kg) | Urine Volume (mL/kg) | Urinary Na+ (mEq/kg) | Urinary K+ (mEq/kg) | Reference |

| Vehicle | 4.8 ± 0.6 | 0.4 ± 0.1 | 0.3 ± 0.1 | [1] |

| 0.3 | 12.5 ± 1.5 | 1.5 ± 0.2 | 0.4 ± 0.1 | [1] |

| 1 | 16.8 ± 1.2 | 2.2 ± 0.2 | 0.5 ± 0.1 | [1] |

| 3 | 19.5 ± 1.8 | 2.8 ± 0.3 | 0.6 ± 0.1 | [1] |

| 10 | 22.1 ± 2.1 | 3.5 ± 0.4 | 0.7 ± 0.1 | [1] |

| *p < 0.01 vs. vehicle |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the development of this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp for ROMK Channel Inhibition

This protocol describes a representative method for assessing the inhibitory activity of this compound on ROMK channels expressed in a mammalian cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing human ROMK (hKir1.1)

-

Cell culture reagents (DMEM, FBS, antibiotics)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries

-

Microforge and puller

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with KOH

-

This compound stock solution in DMSO

Procedure:

-

Cell Preparation: Culture HEK293-hROMK cells to 70-80% confluency. On the day of recording, detach cells using a non-enzymatic cell dissociation solution and plate them onto glass coverslips.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit ROMK currents.

-

-

Compound Application:

-

Establish a stable baseline recording of ROMK currents.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Record the steady-state inhibition of ROMK currents at each concentration.

-

-

Data Analysis:

-

Measure the peak outward current at a specific depolarizing voltage step (e.g., +40 mV).

-

Calculate the percentage of current inhibition for each this compound concentration relative to the baseline current.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

In Vivo Pharmacology: Acute Rat Diuresis and Natriuresis Model

This protocol outlines a standard method for evaluating the diuretic and natriuretic effects of this compound in rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Metabolic cages for individual housing and urine collection

-

Oral gavage needles

-

This compound formulation (e.g., suspension in 0.5% methylcellulose)

-

Vehicle control

-

Saline solution (0.9% NaCl)

-

Analytical equipment for electrolyte measurement (e.g., flame photometer, ion-selective electrodes)

Procedure:

-

Acclimation: House rats in individual metabolic cages for at least 24 hours before the experiment to allow for acclimation. Provide free access to food and water.

-

Fasting: Withhold food overnight (approximately 16 hours) before the experiment but allow free access to water.

-

Hydration: On the morning of the experiment, administer a saline load (e.g., 25 mL/kg) to all rats via oral gavage to ensure a uniform state of hydration and promote urine flow.

-

Dosing: Immediately after the saline load, administer this compound or vehicle control to the respective groups via oral gavage.

-

Urine Collection: Place the rats back into the metabolic cages and collect urine over a specified period (e.g., 4, 6, or 24 hours).

-

Sample Analysis:

-

At the end of the collection period, record the total urine volume for each rat.

-

Centrifuge the urine samples to remove any particulates.

-

Analyze the urine for sodium (Na+) and potassium (K+) concentrations using a flame photometer or other suitable method.

-

-

Data Analysis:

-

Calculate the total excretion of urine, Na+, and K+ for each animal (e.g., in mL/kg and mEq/kg).

-

Compare the mean values of the this compound treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Mechanism of action of this compound in the renal tubules.

Caption: Experimental workflow for whole-cell patch clamp assay.

Caption: Experimental workflow for the acute rat diuresis model.

References

The Discovery and Development of MK-7145: A Novel ROMK Inhibitor for Cardiovascular Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and development history of MK-7145, a first-in-class oral small molecule inhibitor of the renal outer medullary potassium (ROMK) channel. This compound was investigated by Merck for the treatment of hypertension and heart failure. This guide details its mechanism of action, medicinal chemistry evolution, preclinical pharmacology, and early clinical investigation, presenting a comprehensive resource for scientists and professionals in the field of drug discovery and development.

Introduction: Targeting ROMK for a New Class of Diuretics

The renal outer medullary potassium channel (ROMK), an inward-rectifying potassium channel encoded by the KCNJ1 gene, plays a pivotal role in renal salt and potassium homeostasis.[1][2] Its expression in both the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD) of the kidney nephron makes it a compelling therapeutic target.[1] In the TALH, ROMK facilitates potassium recycling essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2). In the CCD, it is a key player in potassium secretion, which is coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[1]

Genetic evidence from individuals with loss-of-function mutations in the ROMK channel, leading to antenatal Bartter's syndrome type II, demonstrates a phenotype of salt wasting and hypotension. This provided a strong rationale for the hypothesis that pharmacological inhibition of ROMK could induce diuresis and natriuresis, offering a novel mechanism for treating hypertension and heart failure.[3] The primary therapeutic goal was to develop a diuretic with superior efficacy and a potassium-sparing profile compared to existing loop and thiazide diuretics.[1][2]

Mechanism of Action of this compound

This compound exerts its pharmacological effect by directly inhibiting the ROMK channel. This inhibition disrupts the normal physiological processes in the kidney nephron at two distinct sites, leading to a net increase in sodium and water excretion.

-

In the Thick Ascending Loop of Henle (TALH): By blocking ROMK, this compound prevents the recycling of potassium across the luminal membrane. This potassium recycling is crucial for the activity of the NKCC2 cotransporter, which is responsible for reabsorbing a significant portion of filtered sodium. Inhibition of ROMK thus indirectly inhibits NKCC2 function, leading to increased sodium delivery to the distal nephron.[1]

-

In the Cortical Collecting Duct (CCD): ROMK is the primary channel for potassium secretion in the CCD. By inhibiting ROMK at this site, this compound reduces the excretion of potassium, which is a common and clinically significant side effect of loop and thiazide diuretics.[1]

This dual mechanism of action positions ROMK inhibitors as a potentially superior class of diuretics, combining the natriuretic effects of loop diuretics with the potassium-sparing properties of agents like amiloride.

Discovery and Medicinal Chemistry

The development of this compound was the culmination of extensive medicinal chemistry efforts at Merck aimed at identifying a potent and selective ROMK inhibitor with favorable pharmacokinetic properties.[1][2] A key challenge in the program was to achieve high selectivity against the hERG (human Ether-à-go-go-Related Gene) potassium channel, off-target inhibition of which is associated with a risk of cardiac arrhythmias.[1]

The lead optimization process focused on modifying a piperazine-containing scaffold.[4] Through systematic structure-activity relationship (SAR) studies, researchers introduced structural modifications to enhance ROMK potency and mitigate hERG activity. This included strategies such as reducing the basicity of a piperazine (B1678402) nitrogen to lessen hERG inhibition.[1]

This iterative process of design, synthesis, and testing led to the identification of compound "12", which was later designated as this compound.[1] this compound, the (R,R)-isomer, demonstrated a superior profile of high potency for ROMK, excellent selectivity over hERG, and suitable pharmacokinetic properties for oral administration, leading to its selection as a clinical candidate.[1] A scalable synthesis route was also developed to produce over 50 kg of this compound for clinical studies, featuring key steps such as a Heck reaction and an enzymatic ketone reduction.[5][6]

Preclinical Pharmacology

This compound underwent extensive preclinical evaluation to characterize its in vitro activity, pharmacokinetics, and in vivo pharmacodynamics.

In Vitro Potency and Selectivity

The potency and selectivity of this compound and its stereoisomers were assessed using electrophysiology assays. The (R,R)-isomer (this compound) was found to be the most potent and was selected for further development.[1]

| Compound | ROMK IC50 (µM) | hERG IC50 (µM) | Selectivity (hERG/ROMK) |

| This compound ((R,R)-isomer) | 0.045 | >100 | >2200 |

| (S,S)-isomer | 0.055 | >100 | >1800 |

| meso-isomer | 0.055 | >100 | >1800 |

| Data sourced from Walsh et al., ACS Med. Chem. Lett. 2016.[1] |

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in multiple preclinical species following intravenous and oral administration.

| Species | Dosing (IV/PO, mg/kg) | Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) |

| Rat | 1 / 2 | 56 | 1.1 | 22 |

| Dog | 0.5 / 1 | 21 | 1.1 | 12 |

| Rhesus Monkey | 0.5 / 1 | 13 | 5.5 | 40 |

| Data sourced from Walsh et al., ACS Med. Chem. Lett. 2016.[1] |

In Vivo Pharmacodynamics

Rat Diuresis and Natriuresis Models: In an acute diuresis model in Sprague-Dawley rats, oral administration of this compound resulted in significant, dose-dependent increases in urine and sodium excretion. Notably, these effects were achieved without significant increases in potassium excretion, confirming the potassium-sparing hypothesis.[1]

| Dose (mg/kg, PO) | Urine Excretion (mL/4h) | Sodium Excretion (mEq/4h) | Potassium Excretion (mEq/4h) |

| Vehicle | 2.1 ± 0.3 | 0.28 ± 0.05 | 0.17 ± 0.02 |

| 0.3 | 4.8 ± 0.6 | 0.70 ± 0.10 | 0.20 ± 0.02 |

| 1 | 5.8 ± 0.5 | 0.89 ± 0.09 | 0.22 ± 0.02 |

| 3 | 7.9 ± 0.6 | 1.25 ± 0.11 | 0.24 ± 0.02 |

| Data represents mean ± SEM. Sourced from Walsh et al., ACS Med. Chem. Lett. 2016.[1] |

Blood Pressure Lowering in Spontaneously Hypertensive Rats (SHR): In a subchronic study in SHRs, once-daily oral dosing of this compound for four days produced a dose-dependent reduction in systolic blood pressure (SBP). At higher doses, the blood pressure-lowering effect of this compound was comparable to or exceeded that of the standard diuretic hydrochlorothiazide (B1673439) (HCTZ).[1]

| Treatment | Dose (mg/kg/day) | Change in SBP (mmHg) |

| This compound | 3 | ~ -12 |

| This compound | 10 | ~ -20 |

| HCTZ | 25 | ~ -12 |

| Data sourced from Walsh et al., ACS Med. Chem. Lett. 2016.[1] |

Studies in Normotensive Dogs: In normotensive dogs, both acute and chronic oral administration of this compound led to dose-dependent diuresis and natriuresis. Importantly, these studies confirmed the lack of significant urinary potassium loss or changes in plasma electrolytes.[3][4]

Clinical Development

Based on its robust preclinical profile, this compound advanced into clinical development. A Phase Ib, randomized, double-blind, placebo- and active-controlled study (NCT01370655) was conducted to evaluate the antihypertensive efficacy and tolerability of this compound in male participants with mild-to-moderate hypertension.[7]

The study was designed to compare the effects of a 6 mg dose of this compound to both placebo and 25 mg of hydrochlorothiazide over a 28-day treatment period.[7] The primary endpoint was the change from baseline in 24-hour ambulatory systolic blood pressure.[7] While the trial has been completed, the detailed results have not been publicly released in peer-reviewed literature.[4]

Summary and Conclusion

This compound is a potent and selective inhibitor of the ROMK potassium channel, representing a novel mechanistic approach to diuretic therapy. Its discovery was the result of a focused medicinal chemistry campaign to optimize potency, selectivity (particularly against hERG), and pharmacokinetic properties. Preclinical studies in multiple animal models robustly demonstrated its ability to induce significant diuresis and natriuresis with a potassium-sparing effect, which translated to effective blood pressure reduction in a hypertensive rat model.[1][3]

While this compound progressed to Phase 1 clinical trials for hypertension, its further development status is not publicly known. The discovery and preclinical development of this compound, however, provided crucial proof-of-concept for ROMK inhibition as a viable therapeutic strategy. The data and methodologies established during its development serve as a valuable technical resource for researchers in the fields of cardiovascular disease, renal physiology, and ion channel drug discovery.

Appendix: Experimental Protocols

In Vitro Electrophysiology Assays

-

ROMK and hERG Activity: Whole-cell patch-clamp electrophysiology was used on HEK-293 cells stably expressing either the human ROMK1 channel or the hERG channel. Compounds were perfused at various concentrations to determine the concentration-response relationship and calculate IC50 values. (Protocol as described in the supplementary information of Walsh et al., ACS Med. Chem. Lett. 2016).[5]

In Vivo Animal Models

-

Acute Rat Diuresis/Natriuresis Model: Male Sprague-Dawley rats were administered this compound or vehicle via oral gavage. The rats were placed in metabolism cages, and urine was collected over a 4-hour period. Urine volume and electrolyte concentrations (Na+, K+) were measured to assess diuretic and natriuretic effects. (Protocol as described in the supplementary information of Walsh et al., ACS Med. Chem. Lett. 2016).[1][5]

-

Spontaneously Hypertensive Rat (SHR) Blood Pressure Model: Male SHRs were implanted with telemetry transmitters for continuous blood pressure monitoring. This compound was administered once daily via oral gavage for four consecutive days. Changes in systolic and diastolic blood pressure were monitored throughout the study. (Protocol as described in the supplementary information of Walsh et al., ACS Med. Chem. Lett. 2016).[1][5]

-

Cardiovascular Safety Dog Model: Anesthetized and vagotomized beagle dogs were administered cumulative intravenous doses of this compound. Heart rate, mean arterial pressure, and electrocardiographic parameters (PR, QRS, QT/QTc intervals) were monitored to assess cardiovascular safety. (Protocol as described in Walsh et al., ACS Med. Chem. Lett. 2016).[1]

Pharmacokinetic Analysis

-

Sample Collection and Analysis: Following IV or PO administration of this compound to rats, dogs, or rhesus monkeys, serial blood samples were collected. Plasma concentrations of this compound were determined using LC-MS/MS.

-

Parameter Calculation: Pharmacokinetic parameters, including clearance (Cl), volume of distribution at steady state (Vdss), half-life (t1/2), and oral bioavailability (%F), were calculated using standard non-compartmental analysis. (Protocol as described in Walsh et al., ACS Med. Chem. Lett. 2016).[1]

References

- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. research.unipd.it [research.unipd.it]

The Therapeutic Potential of MK-7145 for Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7145 is an investigational oral, small-molecule inhibitor of the renal outer medullary potassium (ROMK) channel, a key player in renal salt and potassium homeostasis.[1] By targeting ROMK, this compound presents a novel mechanism of action for the treatment of hypertension. This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.

Core Mechanism of Action: ROMK Inhibition

This compound exerts its antihypertensive effect by selectively inhibiting the ROMK channel, an inward-rectifying potassium channel encoded by the KCNJ1 gene. ROMK channels are predominantly expressed in two key segments of the kidney nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD).

-

In the Thick Ascending Limb (TAL): ROMK channels are crucial for potassium recycling across the apical membrane. This process is essential for the normal function of the Na+/K+/2Cl- cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption. By inhibiting ROMK, this compound disrupts this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis).

-

In the Cortical Collecting Duct (CCD): ROMK channels are the primary route for potassium secretion into the urine. This secretion is tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC). Inhibition of ROMK in the CCD by this compound reduces potassium secretion, a key feature that differentiates it from conventional diuretic therapies like loop and thiazide diuretics, which are often associated with significant potassium loss (kaliuresis).

This dual action on sodium and potassium transport positions this compound as a potentially effective antihypertensive agent with a favorable safety profile regarding electrolyte balance.

Signaling Pathway and Physiological Effect

The mechanism of action of this compound leading to blood pressure reduction can be visualized as a signaling cascade.

Caption: Signaling pathway of this compound in the kidney.

Preclinical Efficacy in Hypertension Models

The antihypertensive potential of this compound has been evaluated in preclinical studies using the spontaneously hypertensive rat (SHR) model, a well-established animal model of human essential hypertension.

Quantitative Data from Spontaneously Hypertensive Rat (SHR) Studies

| Treatment Group | Dose | Change in Systolic Blood Pressure (SBP) at Day 4 | Reference |

| Vehicle | - | -2.5 ± 2.2 mmHg | [1] |

| This compound | 1 mg/kg/day | -9.4 ± 1.8 mmHg | [1] |

| This compound | 3 mg/kg/day | -12.4 ± 0.7 mmHg | [1] |

| This compound | 10 mg/kg/day | -19.9 ± 2.9 mmHg | [1] |

| Hydrochlorothiazide (B1673439) (HCTZ) | 25 mg/kg/day | -15.0 ± 2.1 mmHg | [1] |

Data are presented as mean ± standard error of the mean (SEM).

These results demonstrate a dose-dependent reduction in systolic blood pressure with this compound in the SHR model.[1] At a dose of 3 mg/kg/day, the blood pressure-lowering effect of this compound was comparable to that of the widely used diuretic hydrochlorothiazide (HCTZ) at 25 mg/kg/day.[1] Notably, at 10 mg/kg/day, this compound showed a greater reduction in systolic blood pressure than HCTZ.[1]

Clinical Development and Efficacy in Humans

This compound has progressed to clinical trials to evaluate its safety, tolerability, and efficacy in humans with hypertension. The most prominent publicly available study is a Phase Ib clinical trial (NCT01370655).

Overview of Clinical Trial NCT01370655

This was a randomized, double-blind, 4-treatment, 2-period incomplete block study designed to evaluate the multiple-dose effects of this compound and hydrochlorothiazide compared to placebo on blood pressure in male participants with mild-to-moderate hypertension.[2] The primary endpoint was the change from baseline in 24-hour ambulatory systolic blood pressure.[2]

Quantitative Data from Clinical Trial NCT01370655

While the full detailed quantitative results from this clinical trial are not publicly available, the study information indicates that multiple-dose administration of 6 mg of this compound resulted in a reduction in systolic blood pressure that was similar to that of hydrochlorothiazide.[2] The study also aimed to estimate the effect of this compound and HCTZ on natriuresis (urinary sodium excretion) and diastolic blood pressure.[2]

| Treatment Group | Dose | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Change in Urinary Sodium Excretion | Change in Urinary Potassium Excretion | Reference |

| This compound | 6 mg | Similar to HCTZ | Data not publicly available | Data not publicly available | Data not publicly available | [2] |

| Hydrochlorothiazide (HCTZ) | 25 mg | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [2] |

| Placebo | - | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [2] |

Experimental Protocols

Subchronic Blood Pressure Study in Spontaneously Hypertensive Rats (SHR)

A detailed experimental protocol for the subchronic blood pressure study in SHRs is outlined below.

Caption: Experimental workflow for SHR blood pressure study.

Methodology:

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR) are used as the model for essential hypertension.

-

Telemetry Implantation: A C40 telemetry device is surgically implanted into each rat to allow for continuous, remote monitoring of blood pressure and heart rate without the stress of handling.

-

Baseline Measurements: Following a recovery period, baseline cardiovascular parameters are recorded for several days to establish a stable baseline for each animal.

-

Treatment Administration: Rats are randomized to receive either vehicle, this compound at various doses, or a comparator drug like hydrochlorothiazide. The compounds are typically administered once daily via oral gavage for a subchronic period (e.g., 4 to 14 days).

-

Data Collection and Analysis: Blood pressure and heart rate are continuously monitored throughout the study. The change from baseline is calculated for each treatment group and statistically analyzed to determine the efficacy of this compound.

Acute Rat Diuresis and Natriuresis Model

The protocol for assessing the acute diuretic and natriuretic effects of this compound is as follows.

Caption: Workflow for acute rat diuresis/natriuresis study.

Methodology:

-

Animal Model: Normotensive rats, such as Sprague-Dawley or Wistar strains, are typically used.

-

Hydration: To ensure adequate urine flow, rats are given a saline load orally.

-

Compound Administration: Immediately after the saline load, the test compound (this compound), vehicle, or a positive control (e.g., a known diuretic) is administered orally.

-

Urine Collection: Rats are placed in metabolism cages that allow for the collection of urine over a specified period (e.g., 4-6 hours).

-

Analysis: The total volume of urine is measured to assess diuresis. The concentrations of sodium and potassium in the urine are determined to quantify natriuresis and kaliuresis, respectively.

Therapeutic Potential and Future Directions

This compound holds significant promise as a novel antihypertensive agent. Its unique mechanism of action, which promotes the excretion of sodium and water while potentially sparing potassium, addresses a key limitation of currently available diuretics. Preclinical data have demonstrated its efficacy in a relevant animal model of hypertension, and early clinical data suggest a comparable blood pressure-lowering effect to a standard-of-care diuretic.

Further clinical development will be necessary to fully elucidate the efficacy and safety profile of this compound in a broader patient population. Key areas for future investigation include:

-

Long-term efficacy and safety: Assessing the durability of blood pressure control and the long-term effects on electrolyte balance.

-

Combination therapy: Evaluating the potential for synergistic effects when combined with other classes of antihypertensive agents.

-

Patient populations: Investigating the efficacy of this compound in specific patient populations, such as those with resistant hypertension or diuretic-induced hypokalemia.

References

The Pharmacology of MK-7145: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7145 is a novel, orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel. Developed by Merck, it represents a new class of diuretics with the potential for treating hypertension and heart failure. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing key preclinical and available clinical data. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the mechanism, efficacy, and safety profile of this compound.

Core Mechanism of Action: ROMK Inhibition

This compound exerts its diuretic and antihypertensive effects by selectively inhibiting the ROMK (Kir1.1, KCNJ1) channel, a key component in renal salt and potassium handling. ROMK channels are predominantly expressed on the apical membrane of epithelial cells in two critical segments of the nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD).[1][2]

-

In the Thick Ascending Limb (TAL): ROMK is essential for potassium recycling across the luminal membrane. This potassium efflux is crucial for the function of the Na+/K+/2Cl- cotransporter (NKCC2), which is responsible for a significant portion of filtered sodium reabsorption. By inhibiting ROMK, this compound disrupts this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis).

-

In the Cortical Collecting Duct (CCD): ROMK is the primary channel for potassium secretion into the tubular fluid, a process tightly linked to sodium reabsorption via the epithelial sodium channel (ENaC). Inhibition of ROMK in the CCD is expected to reduce urinary potassium loss, a common side effect of loop and thiazide diuretics.[1][2]

This dual mechanism of action suggests that ROMK inhibitors like this compound could offer a superior efficacy and safety profile compared to existing diuretics, potentially providing significant blood pressure reduction with a reduced risk of hypokalemia.

Signaling Pathway of this compound in the Nephron

Caption: Mechanism of this compound in the kidney.

Quantitative Pharmacology

In Vitro Potency and Selectivity

This compound is a potent inhibitor of the ROMK channel with an IC50 of 0.045 µM.[3] In a broad counter-screen panel of over 150 receptors, enzymes, and ion channels, this compound demonstrated a favorable selectivity profile.[3]

| Target | IC50 (µM) |

| ROMK | 0.045 |

| Human Serotonin Transporter (SERT) | 0.12 (binding), 2.40 (functional) |

| Somatostatin Receptor Subtype 1 (sst1) | 2.63 |

| Acetylcholinesterase (AChE) | 9.94 |

| Data sourced from MedchemExpress.[3] |

Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound (referred to as compound 12 in the source) have been evaluated in several preclinical species.

| Species | Dose (mg/kg, PO) | AUC (µM*h) | T1/2 (h) |

| Rat | 10 | 1.8 | 0.9 |

| Dog | 5 | 0.5 | 1.1 |

| Rhesus Monkey | 5 | 2.1 | 2.5 |

| Data adapted from Tang et al., 2016. |

The projected human half-life of this compound is estimated to be approximately 5 hours, based on a combination of in vitro to in vivo correlation and allometric scaling from preclinical species.

Preclinical Efficacy

Blood Pressure Lowering in Spontaneously Hypertensive Rats (SHRs)

Oral administration of this compound demonstrated a dose-dependent reduction in systolic blood pressure (SBP) in spontaneously hypertensive rats.

| Treatment | Dose (mg/kg/day, PO) | Baseline SBP (mmHg) | ΔSBP at Day 4 (mmHg) |

| Vehicle | - | 194 ± 6.1 | -2.5 ± 2.2 |

| This compound | 1 | 191 ± 5.3 | -9.4 ± 1.8 |

| This compound | 3 | 194 ± 4.5 | -12.4 ± 0.7 |

| This compound | 10 | 193 ± 5.3 | -19.9 ± 2.9 |

| Hydrochlorothiazide (B1673439) (HCTZ) | 25 | 194 ± 4.5 | -15.0 ± 2.1 |

| Data adapted from Tang et al., 2016. |

At a dose of 3 mg/kg/day, the SBP lowering was comparable to that of 25 mg/kg/day of hydrochlorothiazide. At 10 mg/kg/day, this compound showed superior SBP reduction compared to HCTZ. Furthermore, the antihypertensive effect of this compound was found to be additive or synergistic when combined with hydrochlorothiazide or candesartan, respectively.[4][5]

Diuresis and Natriuresis in Normotensive Dogs

In normotensive dogs, both acute and chronic oral administration of this compound resulted in dose-dependent diuresis and natriuresis. Notably, these effects were not accompanied by significant urinary potassium loss or changes in plasma electrolyte levels. After six days of dosing, elevations in bicarbonate and aldosterone (B195564) were observed.[4][6]

Clinical Development

This compound has been evaluated in Phase 1 clinical trials.

Phase 1b Study in Hypertension (NCT01370655)

A Phase 1b, randomized, double-blind study was conducted to evaluate the antihypertensive efficacy and tolerability of this compound in male participants with mild-to-moderate hypertension.[7][8] The study compared multiple doses of this compound (3 mg and 6 mg) with placebo and hydrochlorothiazide (25 mg) over a 4-week period. The primary endpoint was the change from baseline in 24-hour ambulatory systolic blood pressure. While the study has been completed, the results have not been publicly released in a peer-reviewed publication.

Study in Renal Insufficiency and Heart Failure (NCT01558674)

A Phase 1, open-label study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with moderate-to-severe renal insufficiency, with and without heart failure.[9] This study aimed to compare the effects of this compound to furosemide (B1674285) on 24-hour urinary sodium excretion and N-terminal pro-brain natriuretic peptide (NT-proBNP) levels. The results of this study have not been published.

Experimental Protocols

In Vitro ROMK Inhibition Assay (86Rb+ Flux Assay)

A common method for assessing ROMK inhibition is the 86Rb+ flux assay using cells stably expressing the human ROMK channel.

Caption: 86Rb+ flux assay workflow.

Brief Protocol:

-

Cells stably expressing the human ROMK channel are seeded in microplates.

-

The cells are loaded with 86Rb+, a radioactive potassium surrogate.

-

After an incubation period, extracellular 86Rb+ is washed away.

-

A buffer containing a potassium channel activator (to induce efflux) and varying concentrations of the test compound (this compound) is added.

-

Following another incubation, the supernatant is collected, and the cells are lysed.

-

The amount of 86Rb+ in the supernatant (representing efflux) and the cell lysate is quantified using a scintillation counter.

-

The percentage of inhibition of 86Rb+ efflux is calculated relative to controls.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

The antihypertensive effect of this compound was assessed in a subchronic study using spontaneously hypertensive rats, a well-established animal model for human essential hypertension.

Caption: SHR blood pressure study workflow.

Brief Protocol:

-

Male spontaneously hypertensive rats are surgically implanted with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.

-

Following a recovery period, baseline cardiovascular parameters are recorded.

-

Animals are randomized to receive daily oral doses of this compound, vehicle, or a positive control (e.g., hydrochlorothiazide).

-

Blood pressure is monitored continuously throughout the treatment period.

-

The change in blood pressure from baseline is calculated and compared between the different treatment groups.

Diuresis and Natriuresis Study in Dogs

The diuretic and natriuretic effects of this compound were evaluated in normotensive dogs.

Brief Protocol:

-

Normotensive dogs are housed in metabolic cages to allow for the collection of urine.

-

Following a baseline urine collection period, a single oral dose of this compound or vehicle is administered.

-

Urine is collected at specified intervals post-dose.

-

Urine volume is measured, and urine samples are analyzed for sodium, potassium, and other electrolyte concentrations.

-

The total urine output and electrolyte excretion are calculated and compared to baseline and vehicle-treated animals.

Conclusion

This compound is a potent and selective ROMK inhibitor that has demonstrated promising preclinical efficacy as a novel diuretic and antihypertensive agent. Its unique mechanism of action offers the potential for effective blood pressure lowering with a reduced risk of potassium imbalances compared to traditional diuretics. While the compound advanced to Phase 1 clinical trials, the full results from these studies are not yet publicly available. The data presented in this guide provide a solid foundation for understanding the pharmacology of this compound and highlight the therapeutic potential of ROMK inhibition. Further disclosure of clinical trial data will be crucial in determining the future developmental path for this and other compounds in its class.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Molecular regulation of NKCC2 in the thick ascending limb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]

- 9. Telemetric Monitoring of Cardiovascular Parameters in Conscious Spontaneously Hypertensive Rats: Full Paper PDF & Summary | Bohrium [bohrium.com]

MK-7145 and Its Role in Potassium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-7145 is a selective, orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel. This channel plays a pivotal role in potassium homeostasis and renal salt transport. By targeting ROMK, this compound has been investigated as a novel diuretic with a potassium-sparing profile for potential therapeutic application in hypertension and heart failure. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on potassium and electrolyte balance as demonstrated in preclinical studies, and the experimental methodologies employed in its evaluation.

Introduction: The Role of ROMK in Renal Physiology

The renal outer medullary potassium (ROMK) channel, an inward-rectifier potassium channel encoded by the KCNJ1 gene, is predominantly expressed in the apical membrane of epithelial cells in two key segments of the nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD).[1][2]

-

In the Thick Ascending Limb (TAL): ROMK is essential for potassium recycling across the apical membrane. This process is crucial for the function of the Na-K-2Cl cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption in this segment.[1][2]

-

In the Cortical Collecting Duct (CCD): ROMK provides a pathway for potassium secretion into the tubular fluid, a process that is tightly regulated to maintain overall potassium balance.[1][2]

Genetic loss-of-function mutations in the ROMK channel in humans lead to Bartter syndrome type II, a condition characterized by salt wasting, hypotension, and in some cases, a mild hypokalemia.[1][2] This genetic evidence provided the foundational rationale for the development of ROMK inhibitors as a novel class of diuretics.

Mechanism of Action of this compound

This compound exerts its pharmacological effects through the selective inhibition of the ROMK channel. This inhibition has a dual effect on renal electrolyte handling:

-

Inhibition in the TAL: By blocking potassium recycling, this compound indirectly inhibits the activity of the NKCC2 cotransporter, leading to increased urinary excretion of sodium and chloride (natriuresis and chloruresis) and water (diuresis).[1][2]

-

Inhibition in the CCD: The blockade of ROMK in this segment directly reduces potassium secretion into the urine.[1][2]

The combined effect of these actions is a diuretic and natriuretic response with a built-in potassium-sparing mechanism, distinguishing it from traditional loop and thiazide diuretics which often lead to significant potassium loss.

Signaling Pathway of Renal Potassium Handling and the Action of this compound

Preclinical Evidence of Potassium Homeostasis

Preclinical studies in animal models, including spontaneously hypertensive rats (SHR) and normotensive dogs, have demonstrated the diuretic, natriuretic, and potassium-sparing effects of this compound.

Effects on Urinary Electrolyte Excretion

This compound has been shown to induce a dose-dependent increase in urine volume and sodium excretion.[1][2] Importantly, this is achieved without a clinically significant increase in urinary potassium excretion, a key differentiator from other diuretic classes.

Table 1: Summary of Preclinical Effects of this compound on Urinary Electrolytes

| Animal Model | Dosage | Urine Volume | Urinary Sodium Excretion | Urinary Potassium Excretion | Reference |

| Spontaneously Hypertensive Rats | Dose-dependent | Increased | Increased | No significant change | [1] |

| Normotensive Dogs | Dose-dependent | Increased | Increased | No significant change | [2] |

| Normotensive Dogs | Chronic Dosing | Sustained increase | Sustained increase | No significant change | [2] |

Note: In one study with rats, a 1.4- to 2.1-fold increase in potassium excretion was observed, but this effect was not dose-dependent and not statistically significant compared to the vehicle control.

Effects on Plasma Electrolytes and Other Biomarkers

Consistent with its potassium-sparing mechanism, this compound administration in preclinical models did not lead to significant changes in plasma potassium levels.[1][2] However, chronic administration in dogs was associated with elevations in plasma bicarbonate and aldosterone (B195564).[2] The increase in aldosterone is a known compensatory response to diuretic-induced volume depletion.

Table 2: Summary of Preclinical Effects of this compound on Plasma Parameters in Dogs

| Parameter | Observation (after 6 days of dosing) | Reference |

| Plasma Potassium | No significant change | [2] |

| Plasma Sodium | No significant change | [2] |

| Plasma Bicarbonate | Elevated | [2] |

| Plasma Aldosterone | Elevated | [2] |

Clinical Development

This compound has undergone Phase I clinical trials in humans to evaluate its safety, tolerability, and pharmacodynamic effects. While the detailed results of these trials have not been fully published, the preclinical data provided a strong rationale for its investigation in human subjects.

Experimental Protocols

The following sections describe representative experimental protocols that are typically employed to evaluate the pharmacological properties of ROMK inhibitors like this compound.

In Vitro ROMK Inhibition Assays

This assay is a common method to assess the functional inhibition of potassium channels.

Principle: Cells stably expressing the ROMK channel are loaded with the radioactive potassium analog, ⁸⁶Rb⁺. The efflux of ⁸⁶Rb⁺ through the ROMK channels is then measured in the presence and absence of the test compound. A reduction in ⁸⁶Rb⁺ efflux indicates inhibition of the channel.

Representative Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human ROMK gene are cultured in appropriate media.

-

⁸⁶Rb⁺ Loading: Cells are incubated in a loading buffer containing ⁸⁶RbCl for a defined period to allow for cellular uptake.

-

Washing: Extracellular ⁸⁶Rb⁺ is removed by washing the cells with a salt solution.

-

Compound Incubation: The cells are then incubated with varying concentrations of this compound or vehicle control.

-

Efflux Measurement: The supernatant containing the effluxed ⁸⁶Rb⁺ is collected, and the remaining intracellular ⁸⁶Rb⁺ is released by cell lysis.

-

Quantification: The amount of ⁸⁶Rb⁺ in the supernatant and the cell lysate is quantified using a scintillation counter. The percentage of ⁸⁶Rb⁺ efflux is calculated and plotted against the compound concentration to determine the IC₅₀ value.

This technique allows for the direct measurement of ion channel activity.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane of a single cell expressing ROMK channels. The membrane patch is then ruptured to gain electrical access to the cell's interior. The current flowing through the ROMK channels is measured in response to a series of voltage steps.

Representative Protocol:

-

Cell Preparation: CHO or HEK293 cells expressing ROMK are used.

-

Recording Solutions: The extracellular solution typically contains physiological concentrations of ions, while the intracellular solution in the pipette mimics the intracellular environment.

-

Voltage Protocol: A series of voltage steps are applied to the cell, and the resulting potassium currents are recorded.

-

Compound Application: this compound is applied to the extracellular solution, and the change in current amplitude is measured to determine the extent of channel inhibition.

In Vivo Animal Studies

Principle: The effect of this compound on urine output and electrolyte excretion is evaluated in a hypertensive animal model.

Representative Protocol:

-

Animal Model: Male spontaneously hypertensive rats are used.

-

Dosing: Animals are orally dosed with this compound at various concentrations or vehicle control.

-

Metabolic Cages: The rats are housed in metabolic cages to allow for the collection of urine over a specified period (e.g., 24 hours).

-

Sample Analysis: Urine volume is measured, and urine samples are analyzed for sodium and potassium concentrations using flame photometry or ion-selective electrodes.

-

Blood Pressure Monitoring: Systolic blood pressure is measured using the tail-cuff method at baseline and at various time points after dosing.

Principle: The long-term effects of this compound on renal function and plasma electrolytes are assessed in a non-hypertensive large animal model.

Representative Protocol:

-

Animal Model: Male normotensive beagle dogs are used.

-

Dosing: this compound is administered orally once daily for a specified duration (e.g., 6 days).

-

Sample Collection: Urine and blood samples are collected at baseline and at multiple time points throughout the study.

-

Analysis: Urine volume and electrolyte concentrations are measured as described above. Plasma samples are analyzed for electrolytes (Na⁺, K⁺), bicarbonate, and aldosterone levels.

Experimental Workflow Diagram

Conclusion

This compound represents a targeted approach to diuresis by selectively inhibiting the ROMK channel. Preclinical data strongly support its mechanism of action, demonstrating effective natriuresis and diuresis without inducing significant potassium loss, a common and clinically important side effect of conventional diuretics. The observed elevation in bicarbonate and aldosterone with chronic dosing are expected physiological responses to its diuretic action. The development of this compound and other ROMK inhibitors highlights a promising strategy for the management of hypertension and heart failure, with the potential for an improved safety profile with respect to potassium homeostasis. Further publication of clinical trial data will be crucial in fully elucidating the therapeutic potential of this novel class of diuretics.

References

An In-depth Technical Guide to MK-7145: Chemical Structure, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis pathway, and biological assessment of MK-7145, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel.

Chemical Structure and Properties of this compound

This compound is a small molecule inhibitor belonging to the piperazine-containing class of ROMK inhibitors.[1] Its chemical structure is defined as 5,5'-((1R,1'R)-piperazine-1,4-diylbis(1-hydroxyethane-2,1-diyl))bis(4-methylisobenzofuran-1(3H)-one).[2]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| IUPAC Name | 5-[(1R)-1-hydroxy-2-[4-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]piperazin-1-yl]ethyl]-4-methyl-3H-2-benzofuran-1-one[3] |

| SMILES | CC1=C(C=CC2=C1COC2=O)--INVALID-LINK--C(=O)OC5)C)O">C@HO[3] |

| InChI | InChI=1S/C26H30N2O6/c1-15-17(3-5-19-21(15)13-33-25(19)31)23(29)11-27-7-9-28(10-8-27)12-24(30)18-4-6-20-22(16(18)2)14-34-26(20)32/h3-6,23-24,29-30H,7-14H2,1-2H3/t23-,24-/m0/s1[3] |

| InChIKey | OCKGFTQIICXDQW-ZEQRLZLVSA-N[3] |

| Molecular Formula | C26H30N2O6[3] |

| Molecular Weight | 466.53 g/mol |

| CAS Number | 1255204-84-2 |

Synthesis Pathway of this compound

The synthesis of this compound is achieved through a convergent synthesis approach, which involves the preparation of a key chiral epoxide intermediate followed by a nucleophilic ring-opening reaction with piperazine.

Synthesis of the Chiral Epoxide Intermediate: (R)-5-(oxiran-2-yl)-4-methylisobenzofuran-1(3H)-one

The synthesis of the chiral epoxide precursor is a critical step in the overall synthesis of this compound. While the specific industrial synthesis route is proprietary, a plausible academic approach would involve the asymmetric epoxidation of a vinyl-substituted isobenzofuranone precursor.

Final Assembly of this compound

The final step in the synthesis of this compound involves the reaction of two equivalents of the chiral epoxide, (R)-5-(oxiran-2-yl)-4-methylisobenzofuran-1(3H)-one, with one equivalent of piperazine. This reaction is typically carried out by heating the reactants in a suitable solvent, leading to the formation of the desired (R,R)-enantiomer of this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the ROMK (Kir1.1) potassium channel.[4] The ROMK channel plays a crucial role in potassium homeostasis in the kidneys, specifically in the thick ascending loop of Henle and the cortical collecting duct.[5][6][7] By inhibiting ROMK, this compound effectively acts as a novel diuretic for the treatment of hypertension and heart failure.[2][6]

Signaling Pathway of ROMK Inhibition

The following diagram illustrates the physiological role of the ROMK channel and the mechanism of action of this compound.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. rsc.org [rsc.org]

- 5. sophion.com [sophion.com]

- 6. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

Preclinical Profile of MK-7145: A Novel ROMK Inhibitor for Heart Failure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MK-7145 is a first-in-class, orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel, a key regulator of salt and water homeostasis. Preclinical evidence robustly supports its potential as a novel therapeutic agent for heart failure. In various animal models, this compound has demonstrated potent diuretic and natriuretic effects, comparable or superior to standard-of-care diuretics, without inducing significant potassium wasting (kaliuresis). Furthermore, in a model of hypertension, which is a major contributor to heart failure, this compound effectively lowered blood pressure. This technical guide provides a comprehensive overview of the preclinical data for this compound, including detailed experimental protocols, quantitative data from key studies, and visualizations of its mechanism of action and experimental workflows.

Core Mechanism of Action: ROMK Inhibition

This compound exerts its therapeutic effect by selectively inhibiting the ROMK channel (Kir1.1), which is encoded by the KCNJ1 gene.[1] The ROMK channel plays a crucial role in two segments of the kidney nephron: the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD).[1][2]

-

In the TALH , ROMK facilitates potassium recycling across the luminal membrane, a process essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2). Inhibition of ROMK in this segment disrupts this recycling, leading to a potent diuretic and natriuretic effect, similar to that of loop diuretics.

-

In the CCD , ROMK is involved in potassium secretion into the urine, which is coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[1] By inhibiting ROMK here, this compound is expected to reduce urinary potassium loss, a common side effect of conventional diuretics.[2]

This dual mechanism of action suggests that ROMK inhibitors like this compound could offer superior efficacy in fluid removal with a better safety profile regarding potassium balance compared to existing diuretic classes.[1][2]

Preclinical Efficacy in Animal Models

This compound has been evaluated in several preclinical models to assess its pharmacodynamic effects on diuresis, natriuresis, and blood pressure.

Acute Diuresis and Natriuresis in Rats

The diuretic and natriuretic properties of this compound were assessed in an acute rat model.[1]

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Oral gavage of this compound at various doses.

-

Data Collection: Urine was collected for 4 hours post-dosing.

-

Endpoints: Urine volume (diuresis) and sodium excretion (natriuresis) were measured.

Quantitative Data:

| Treatment Group | Dose (mg/kg) | Urine Volume (mL) | Sodium Excretion (mEq) |

| Vehicle | - | Data not specified | Data not specified |

| This compound | 0.3 | Statistically significant increase | Statistically significant increase |

| This compound | >0.3 | Dose-dependent increase | Dose-dependent increase |

A notable diuretic and natriuretic effect was observed at doses as low as 0.3 mg/kg.[1]

Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)

The antihypertensive effect of this compound was evaluated in a subchronic study using spontaneously hypertensive rats.[1][3]

Experimental Protocol:

-

Animal Model: Spontaneously Hypertensive Rats (SHR).

-

Dosing: Once daily oral gavage of this compound for 4 days.

-

Data Collection: Blood pressure was monitored via implanted telemetry.

-

Endpoints: Change in systolic blood pressure (SBP).

Quantitative Data:

| Treatment Group | Dose (mg/kg/day) | Mean SBP Reduction (mmHg) |

| Vehicle | - | No significant change |

| This compound | 3 | ~12 |

| This compound | 10 | ~20 |

| Hydrochlorothiazide (HCTZ) | 25 | ~12 |

At 3 mg/kg/day, this compound demonstrated SBP lowering comparable to 25 mg/kg/day of HCTZ. At 10 mg/kg/day, the efficacy of this compound exceeded that of HCTZ.[1]

Diuresis and Natriuresis in Normotensive Dogs

To further characterize its effects in a larger animal model, this compound was studied in normotensive dogs.[4][5]

Experimental Protocol:

-

Animal Model: Normotensive dogs.

-

Dosing: Acute or chronic oral administration of this compound.

-

Data Collection: Urine and blood samples were collected over specified periods.

-

Endpoints: Diuresis, natriuresis, urinary potassium loss, and plasma electrolyte levels.

Key Findings:

-

This compound induced dose-dependent diuresis and natriuresis.[5]

-

Importantly, there were no significant urinary potassium losses or changes in plasma electrolyte levels.[5]

-

After six days of dosing, elevations in bicarbonate and aldosterone (B195564) were observed, which are features consistent with the pharmacological inhibition of ROMK and are reminiscent of Bartter's syndrome type II.[4][5]

Cardiovascular Safety Pharmacology

The cardiovascular safety of this compound was assessed in a dedicated canine model.[1]

Experimental Protocol:

-

Animal Model: Anesthetized and vagotomized dogs.

-

Dosing: Intravenous infusion of this compound in three sequential 30-minute periods at 1, 2, and 7 mg/kg (cumulative dose of 10 mg/kg).

-

Data Collection: Continuous monitoring of cardiovascular parameters.

-

Endpoints: Heart rate, mean arterial pressure, and electrocardiographic parameters (PR, QRS, and QT/QTc intervals).

Results:

-

No treatment-related adverse effects were observed on the monitored cardiovascular parameters at plasma concentrations up to 11.6 μM.[1] This suggests a favorable cardiovascular safety profile and highlights the selectivity of this compound for the ROMK channel over other cardiac ion channels, such as hERG.[1]

Conclusion

The preclinical data for this compound strongly indicate its potential as a novel diuretic with a unique, potassium-sparing mechanism of action. Its ability to induce significant diuresis and natriuresis, coupled with effective blood pressure lowering and a favorable cardiovascular safety profile, makes it a promising candidate for the treatment of fluid overload in heart failure. The observed preclinical profile warrants further clinical investigation to establish its safety and efficacy in patients with heart failure.

References

- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Clinical Trial Findings for MK-7145: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical summary of the initial findings for MK-7145, an investigational oral small molecule inhibitor of the renal outer medullary potassium (ROMK) channel. This compound has been evaluated for the treatment of hypertension and heart failure. This guide synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows. While Phase 1 clinical trials have been completed, detailed quantitative results are not yet publicly available. This document therefore focuses on the established mechanism of action, preclinical outcomes, and the design of the initial clinical studies.

Introduction

This compound is a selective inhibitor of the ROMK (Kir1.1), an ATP-dependent potassium channel encoded by the KCNJ1 gene.[1] The ROMK channel is crucial for potassium homeostasis, playing a key role in potassium recycling in the thick ascending limb of Henle (TAL) and in potassium secretion in the cortical collecting duct (CCD) of the nephron.[2][3][4][5] By inhibiting ROMK, this compound is expected to induce diuresis and natriuresis with a potassium-sparing effect, offering a novel therapeutic approach for managing hypertension and heart failure.[2][3][5][6][7]

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the ROMK channel. This channel is a key component in the regulation of sodium and potassium transport in the distal nephron. In the TAL, ROMK facilitates potassium recycling across the luminal membrane, which is essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2). In the CCD, ROMK is the primary channel for potassium secretion, a process coupled with sodium reabsorption via the epithelial sodium channel (ENaC). Inhibition of ROMK by this compound is therefore intended to reduce sodium reabsorption and potassium secretion.

Signaling Pathway Diagram

Caption: Mechanism of this compound action in the kidney.

Preclinical Findings

Preclinical studies for this compound were conducted in rat and dog models to assess its pharmacokinetics, pharmacodynamics, and safety.

Pharmacodynamics in Spontaneously Hypertensive Rats (SHR)

In a subchronic study in spontaneously hypertensive rats, this compound demonstrated a dose-dependent reduction in systolic blood pressure (SBP).[4]

| Dose (mg/kg/day) | SBP Lowering (mmHg) | Comparator (HCTZ) SBP Lowering (mmHg) |

| 3 | ~12 | ~12 (at 25 mg/kg/day) |

| 10 | ~20 | > HCTZ at 25 mg/kg/day |

Diuresis and Natriuresis in Normotensive Dogs

Acute and chronic oral administration of this compound to normotensive dogs resulted in dose-dependent diuresis and natriuresis. Notably, these effects occurred without significant urinary potassium loss or changes in plasma electrolyte levels.[8][9] After six days of dosing, elevations in bicarbonate and aldosterone (B195564) were observed.[8][10]

Experimental Protocols

-

Subchronic Blood Pressure Study in SHR: Male spontaneously hypertensive rats were administered this compound once daily via oral gavage for four days. Blood pressure was continuously monitored using implanted telemetry devices.[4]

-

Cardiovascular Safety in Anesthetized Dogs: The cardiovascular safety of this compound was evaluated in anesthetized and vagotomized dogs. The compound was administered intravenously in three sequential 30-minute periods at cumulative doses. Heart rate, mean arterial pressure, and electrocardiographic parameters were monitored.[2][4]

-

Acute Diuresis/Natriuresis Model in Rats: Sprague-Dawley rats were administered this compound orally. Urine was collected over a 4-hour period to measure volume and electrolyte concentrations.[4]

Initial Clinical Trial Program

The initial clinical development of this compound included Phase 1 studies to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans. While the studies are listed as completed, the detailed quantitative results have not been publicly released.[10]

Phase 1b Study in Hypertension (NCT01370655)

This study was a randomized, double-blind, placebo- and active-controlled trial to evaluate the effects of this compound on blood pressure in male participants with mild-to-moderate hypertension.[11]

| Parameter | Description |

| Primary Objective | To assess the antihypertensive efficacy of multiple-dose administration of 6 mg this compound compared to placebo.[11] |

| Secondary Objectives | To compare the blood pressure-lowering effect of 6 mg this compound to 25 mg hydrochlorothiazide (B1673439) (HCTZ), and to evaluate the safety and tolerability of this compound.[11] |

| Primary Outcome | Change from baseline in 24-hour post-dose time-weighted average systolic blood pressure (TWA SBP) on Day 28.[11] |

| Secondary Outcomes | Change from baseline in 24-hour TWA diastolic blood pressure (DBP), 24-hour urinary sodium excretion, and 24-hour urinary potassium excretion.[11] |

Experimental Workflow for NCT01370655

Caption: Workflow for the Phase 1b hypertension study.

Phase 1 Study in Renal Insufficiency and Heart Failure (NCT01558674)

This two-part, open-label study was designed to evaluate this compound in participants with renal insufficiency, with and without heart failure.[12]

| Parameter | Part I: Renal Insufficiency | Part II: Heart Failure with Renal Insufficiency |

| Primary Objective | To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound compared to furosemide.[12][13] | To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of a titrated dose of this compound.[12][13] |

| Primary Outcome | 24-hour urinary sodium excretion on the first day of dosing.[12][13] | Change in N-terminal pro-brain natriuretic peptide (NT-proBNP) levels.[13] |

Summary and Future Directions

This compound, a novel ROMK inhibitor, has demonstrated promising preclinical efficacy in animal models of hypertension, with a favorable diuretic and natriuretic profile that appears to be potassium-sparing. The initial Phase 1 clinical trials were designed to translate these findings to human subjects, assessing the safety and efficacy of this compound in hypertension and heart failure with renal impairment.

The lack of publicly available quantitative data from these initial clinical trials precludes a definitive assessment of this compound's clinical potential. Future publications of these results are anticipated and will be critical in determining the path forward for this investigational agent. Researchers and clinicians in the fields of cardiology and nephrology should remain watchful for these forthcoming data to fully understand the therapeutic promise of ROMK inhibition.

References

- 1. ROMK - Wikipedia [en.wikipedia.org]

- 2. Regulation and function of potassium channels in aldosterone-sensitive distal nephron - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

The Binding Site of MK-7145 on the ROMK Channel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the putative binding site of MK-7145, a potent and selective small-molecule inhibitor of the renal outer medullary potassium (ROMK) channel. While direct structural evidence of the this compound-ROMK complex is not yet publicly available, this document synthesizes existing data on ROMK channel inhibitors, proposes a likely binding pocket, and outlines the detailed experimental methodologies required to validate this hypothesis.

The ROMK channel (Kir1.1), encoded by the KCNJ1 gene, is a crucial regulator of potassium homeostasis in the kidney.[1] Its inhibition presents a promising therapeutic strategy for the treatment of hypertension and heart failure.[1][2] this compound has emerged as a clinical candidate from this class of novel diuretics.[1][3]

Quantitative Data Summary

This compound is a highly potent inhibitor of the ROMK channel. The following table summarizes its key quantitative metrics based on preclinical studies.

| Parameter | Value | Assay Type | Reference |

| This compound ROMK Inhibition | |||

| IC50 | 0.015 µM | Electrophysiology | [1] |

| Selectivity | |||

| hERG IC50 | 28 µM | Electrophysiology | [1] |

| Selectivity Ratio (hERG/ROMK) | ~1870 | - | [1] |

Proposed Binding Site of this compound

In the absence of a co-crystal or cryo-electron microscopy (cryo-EM) structure of this compound bound to the ROMK channel, we propose a putative binding site based on computational and functional analyses of other small-molecule ROMK inhibitors, such as VU591. These studies have identified a binding pocket within the transmembrane pore of the channel.

The proposed binding site for this compound is located in an "upper site" within the ion conduction pathway, below the selectivity filter. This pocket is hypothesized to be formed by residues from the pore-lining helices of the tetrameric channel.

Experimental Protocols

To definitively identify and characterize the binding site of this compound on the ROMK channel, a multi-faceted approach combining computational modeling, site-directed mutagenesis, and electrophysiological validation is required.

Computational Modeling and Docking

Objective: To predict the binding pose and interaction energies of this compound within the ROMK channel pore.

Methodology:

-

Homology Modeling: Construct a high-quality three-dimensional model of the human ROMK channel based on existing cryo-EM or crystal structures of homologous potassium channels (e.g., Kir2.2, Kir3.2).

-

Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate partial charges.

-

Molecular Docking: Perform in silico docking simulations to place this compound into the putative binding pocket of the ROMK homology model. Utilize software such as AutoDock, Glide, or RosettaLigand.

-

Pose Analysis and Scoring: Analyze the resulting binding poses based on scoring functions that estimate the free energy of binding. Identify key interacting residues and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Site-Directed Mutagenesis

Objective: To identify specific amino acid residues crucial for the binding of this compound.

Methodology:

-

Residue Selection: Based on the computational docking results, select candidate amino acid residues within the proposed binding pocket for mutagenesis. Prioritize residues that show close contact with this compound in the predicted binding pose.

-

Mutant Construction: Generate point mutations in the ROMK cDNA using techniques such as overlap extension PCR. Typically, residues are mutated to alanine (B10760859) to remove side-chain interactions, or to other residues to probe the effects of size, charge, and polarity.

-

Expression in a Heterologous System: Transfect a suitable cell line (e.g., HEK293 cells or Xenopus oocytes) with the wild-type or mutant ROMK channel constructs for functional characterization.

Electrophysiological Validation

Objective: To functionally assess the impact of the introduced mutations on the inhibitory activity of this compound.

Methodology:

-

Whole-Cell Patch-Clamp Electrophysiology:

-

Record potassium currents from cells expressing either wild-type or mutant ROMK channels using the whole-cell patch-clamp technique.

-

Apply a series of voltage steps to elicit channel activity.

-

Perfuse the cells with increasing concentrations of this compound to determine the concentration-response relationship.

-

-

Data Analysis:

-

Measure the extent of current inhibition at each concentration of this compound.

-

Construct concentration-response curves and calculate the IC50 value for both wild-type and mutant channels.

-